molecular formula C7H6N2O2S B8518650 Ethyl 4-cyano-1,3-thiazole-2-carboxylate

Ethyl 4-cyano-1,3-thiazole-2-carboxylate

Cat. No. B8518650
M. Wt: 182.20 g/mol
InChI Key: JHEFCZIXOBHVIY-UHFFFAOYSA-N
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Patent
US09365540B2

Procedure details

To a solution of ethyl 4-cyano-1,3-thiazole-2-carboxylate (336 mg) in MeOH (10 ml) was added NaBH4 (140 mg), and the mixture was stirred at room temperature for 3 h. The mixture was poured into saturated NH4Cl solution, concentrated in vacuo, and extracted with EtOAc. The extract was washed with brine, dried over MgSO4, and concentrated in vacuo to give the title compound (253 mg) as a yellow oil.
Quantity
336 mg
Type
reactant
Reaction Step One
Name
Quantity
140 mg
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]([C:3]1[N:4]=[C:5]([C:8](OCC)=[O:9])[S:6][CH:7]=1)#[N:2].[BH4-].[Na+].[NH4+].[Cl-]>CO>[OH:9][CH2:8][C:5]1[S:6][CH:7]=[C:3]([C:1]#[N:2])[N:4]=1 |f:1.2,3.4|

Inputs

Step One
Name
Quantity
336 mg
Type
reactant
Smiles
C(#N)C=1N=C(SC1)C(=O)OCC
Name
Quantity
140 mg
Type
reactant
Smiles
[BH4-].[Na+]
Name
Quantity
10 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[NH4+].[Cl-]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was stirred at room temperature for 3 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
EXTRACTION
Type
EXTRACTION
Details
extracted with EtOAc
WASH
Type
WASH
Details
The extract was washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
OCC=1SC=C(N1)C#N
Measurements
Type Value Analysis
AMOUNT: MASS 253 mg
YIELD: CALCULATEDPERCENTYIELD 97.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.